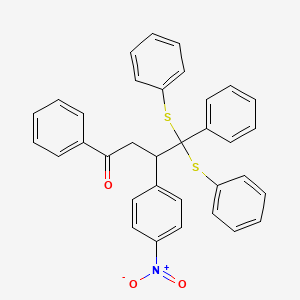
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a nitrophenyl group, two diphenyl groups, and two phenylsulfanyl groups attached to a butanone backbone. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone through aldol condensation reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl group is treated with nitric acid and sulfuric acid to form the nitrophenyl derivative.
Attachment of Diphenyl Groups: The diphenyl groups are attached through Friedel-Crafts alkylation reactions, using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through thiolation reactions, where the butanone derivative is treated with thiophenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1,4-diphenylbutan-1-one: Lacks the phenylsulfanyl groups, resulting in different chemical properties and reactivity.
1,4-Diphenyl-4,4-bis(phenylsulfanyl)butan-1-one: Lacks the nitrophenyl group, affecting its biological activity and applications.
Uniqueness
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is unique due to the combination of nitrophenyl and phenylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
86864-15-5 |
|---|---|
Molecular Formula |
C34H27NO3S2 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one |
InChI |
InChI=1S/C34H27NO3S2/c36-33(27-13-5-1-6-14-27)25-32(26-21-23-29(24-22-26)35(37)38)34(28-15-7-2-8-16-28,39-30-17-9-3-10-18-30)40-31-19-11-4-12-20-31/h1-24,32H,25H2 |
InChI Key |
PDKRHWIBLWTGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)(SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


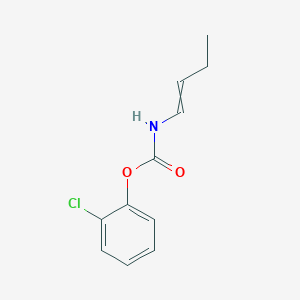
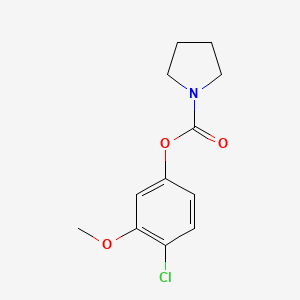
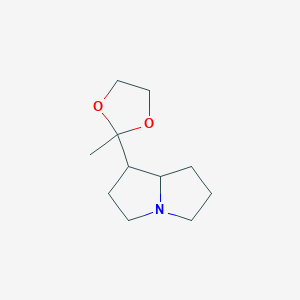
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

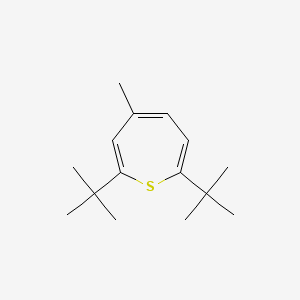
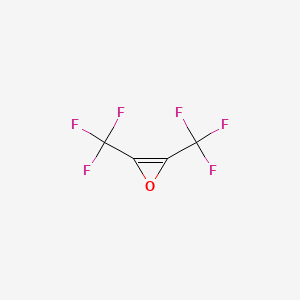
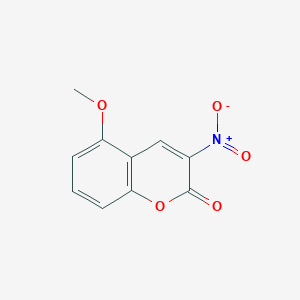
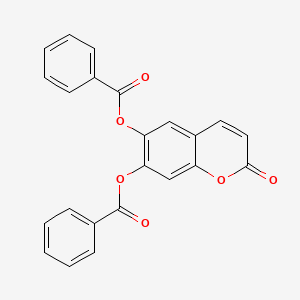
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

